molecular formula C17H19FN4O2 B2765870 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1428366-06-6

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No. B2765870
M. Wt: 330.363
InChI Key: QHTOFSFFGCJRTJ-UHFFFAOYSA-N
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Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19FN4O2 and its molecular weight is 330.363. The purity is usually 95%.
BenchChem offers high-quality (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Receptor Studies

This compound has been studied for its molecular interactions, particularly with cannabinoid receptors. The analysis involves conformational assessments and the development of pharmacophore models to understand how such compounds interact with CB1 cannabinoid receptors. These studies contribute to a deeper understanding of receptor-ligand interactions, aiding in the design of receptor-specific drugs (Shim et al., 2002).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of novel pyrazole and isoxazole derivatives, including compounds with similar structural features to (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone . These studies aim at developing new antibacterial and antifungal agents, indicating a broad application in combating microbial infections (Sanjeeva et al., 2022).

Anticancer and Antimicrobial Activities

Further research has been directed towards evaluating the anticancer and antimicrobial activities of pyrazole derivatives. Such studies include the synthesis and analysis of pyrazole carboxamide derivatives, which have shown potential as bioactive compounds against various cancer cell lines and microbial strains, highlighting the compound's relevance in developing new therapeutic agents (Lv et al., 2013).

Anticonvulsant Agents

Additionally, derivatives of the chemical compound have been synthesized and evaluated for their anticonvulsant activities. This research is crucial for discovering new drugs that can effectively manage seizure disorders, showcasing the compound's potential in neurological applications (Malik & Khan, 2014).

Antipsychotic Potential

Investigations into analogs of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone have also explored their potential as antipsychotic agents. These studies focus on compounds that exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a significant step towards developing new treatments for psychiatric disorders (Wise et al., 1987).

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c18-13-4-1-2-5-15(13)20-7-9-21(10-8-20)17(23)14-12-16-22(19-14)6-3-11-24-16/h1-2,4-5,12H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTOFSFFGCJRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

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